Comparative Lipophilicity (LogP) as a Predictor of Permeability and Off-Target Binding
6-Iodo-4-methyl-1H-indazole exhibits a higher lipophilicity compared to its chloro and bromo analogs. This property, quantified by the LogP value, is a crucial determinant of a compound's ability to cross cell membranes and its potential for off-target interactions [1]. The target compound has a LogP of 3.31, which is significantly higher than 6-bromo-4-methyl-1H-indazole (LogP 3.05) and 6-chloro-4-methyl-1H-indazole (LogP 2.88) [2]. The parent, non-halogenated 4-methyl-1H-indazole, has an even lower LogP of 2.28 [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.31 |
| Comparator Or Baseline | 6-Bromo-4-methyl-1H-indazole: LogP = 3.05; 6-Chloro-4-methyl-1H-indazole: LogP = 2.88; 4-Methyl-1H-indazole: LogP = 2.28 |
| Quantified Difference | Target compound is +0.26 LogP units more lipophilic than the bromo analog, +0.43 LogP units more lipophilic than the chloro analog, and +1.03 LogP units more lipophilic than the non-halogenated parent. |
| Conditions | LogP values calculated by ACD/Labs or similar software as reported on Chemsrc database. |
Why This Matters
A higher LogP for the iodo derivative suggests it may exhibit better membrane permeability but also potentially higher plasma protein binding and off-target liability, making it a distinct tool in SAR campaigns compared to less lipophilic halogen analogs.
- [1] Chemsrc. (2018). 6-碘-4-甲基-1H-吲唑 [6-Iodo-4-methyl-1H-indazole]. Retrieved April 19, 2026. View Source
- [2] Chemsrc. (n.d.). 6-Chloro-4-methyl-1H-indazole. Retrieved April 19, 2026. View Source
- [3] Chemsrc. (2018). 4-甲基-1H-吲唑 [4-Methyl-1H-indazole]. Retrieved April 19, 2026. View Source
